![molecular formula C11H15ClN4 B13542598 4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound. Its chemical structure features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methyl group at position 6. This compound has garnered interest due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-chloro-6-methylphenoxyacetic acid with pentan-3-amine, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring. The detailed synthetic steps and reaction conditions can be found in the literature .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield 4-chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Analyse Chemischer Reaktionen
Reactivity:: This compound can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions at the chlorine atom (position 4).
Oxidation and Reduction Reactions: Functional groups can be modified through oxidation or reduction processes.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine ring can undergo cyclization reactions to form derivatives.
Substitution: Alkyl halides, amines, and bases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The major products depend on the specific reaction conditions and substituents. Derivatives with varied functional groups can be obtained.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has found applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold for designing novel pharmaceuticals.
Biological Studies: It may interact with specific receptors or enzymes, impacting cellular processes.
Industry: Its derivatives could serve as intermediates for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets, such as receptors or enzymes, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique, it shares structural features with related compounds like pyrazolo[3,4-d]pyrimidines and benzimidazoles.
Eigenschaften
Molekularformel |
C11H15ClN4 |
|---|---|
Molekulargewicht |
238.72 g/mol |
IUPAC-Name |
4-chloro-6-methyl-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H15ClN4/c1-4-8(5-2)16-11-9(6-13-16)10(12)14-7(3)15-11/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
AXBSWAAOJAVQOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C2=C(C=N1)C(=NC(=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
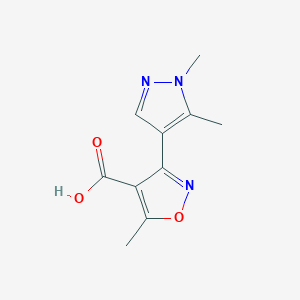




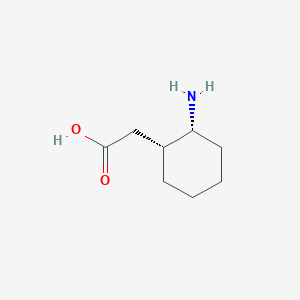
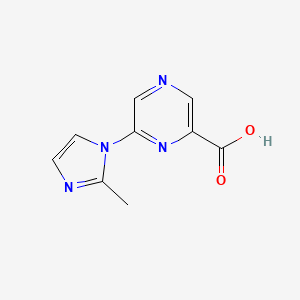
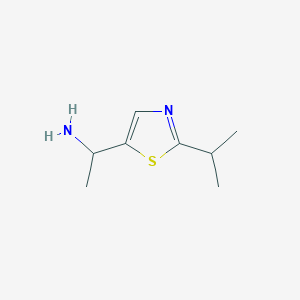
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
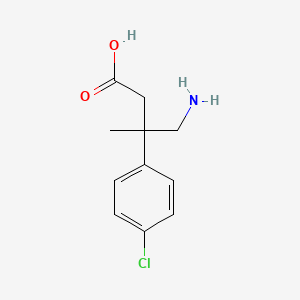
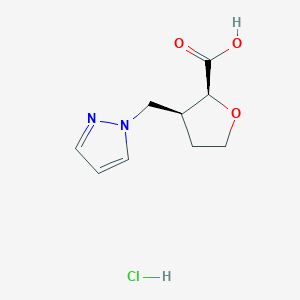
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
